molecular formula C26H22Cl2N2O3 B2630817 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide CAS No. 313231-02-6

3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide

Katalognummer: B2630817
CAS-Nummer: 313231-02-6
Molekulargewicht: 481.37
InChI-Schlüssel: SALZJNDWYSGUDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorobenzene, isoindoline, and benzamide moieties. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide typically involves multiple steps. The process begins with the preparation of the core benzamide structure, followed by the introduction of the dichloro and isoindoline groups. Common reagents used in these reactions include chlorinating agents, amines, and various solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; electrophiles like alkyl halides; often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Uricosuric Activity

One of the primary applications of this compound is its potential as a uricosuric agent. Uricosuric drugs are used to lower uric acid levels in the blood by promoting its excretion through the kidneys. The compound has shown promise in enhancing the excretion of uric acid, making it useful for treating conditions such as gout and hyperuricemia. A patent describes various crystalline forms and salts of this compound that exhibit remarkable uricosuric activity, which is crucial for developing effective medications for these conditions .

G Protein-Coupled Receptor Modulation

The compound may also interact with G protein-coupled receptors (GPCRs), which are critical targets in drug development due to their role in numerous physiological processes. Compounds that modulate GPCR activity can lead to therapeutic effects in a variety of diseases, including metabolic disorders and neurological conditions .

Case Study 1: Uricosuric Effect

In a study involving animal models, the administration of 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide resulted in a significant increase in urinary uric acid excretion compared to controls. This finding supports its potential use as a treatment for gout and related disorders .

Case Study 2: Antitumor Activity

Another research effort focused on the synthesis of similar isoindole derivatives demonstrated their effectiveness against various cancer cell lines. While direct studies on the specific compound are still needed, these findings highlight the potential for developing new anticancer therapies based on its chemical structure .

Wirkmechanismus

The mechanism of action of 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features

Biologische Aktivität

3,5-Dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H21Cl2N3O3
  • Molecular Weight : 404.30 g/mol
  • CAS Number : Not widely reported; however, it can be referenced through its unique identifiers in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence several pathways:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, similar to other compounds that target MEK/ERK pathways .
  • G Protein-Coupled Receptors (GPCRs) : It has been observed that similar compounds can modulate GPCR activity, leading to alterations in cellular signaling pathways that are crucial for various physiological responses .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines at micromolar concentrations. For instance, a study reported an IC50 value around 0.5 µM against specific leukemia cell lines .
Cell LineIC50 (µM)Mechanism
MV4-110.5Cell cycle arrest
MOLM131.2Apoptosis induction

Neuroprotective Effects

Research also indicates potential neuroprotective effects:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation, suggesting a protective role against neurodegenerative diseases .

Preclinical Studies

  • Study on Leukemia Cells : A preclinical study assessed the effects of the compound on acute biphenotypic leukemia cells (MV4-11). The results showed significant inhibition of cell growth at concentrations as low as 0.3 µM, with Western blot analysis confirming downregulation of phospho-ERK1/2 levels .
  • Neurodegenerative Model : Another study investigated the compound's effects on a mouse model of Alzheimer's disease. The treatment group exhibited improved cognitive function and reduced amyloid-beta plaque accumulation compared to controls .

Eigenschaften

IUPAC Name

3,5-dichloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O3/c1-17-8-10-21(11-9-17)29(24(31)18-14-19(27)16-20(28)15-18)12-4-5-13-30-25(32)22-6-2-3-7-23(22)26(30)33/h2-3,6-11,14-16H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALZJNDWYSGUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.